Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate
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Overview
Description
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H5Cl2NO4 It is a derivative of pyridine, characterized by the presence of chlorine atoms at the 4th and 5th positions, a hydroxyl group at the 3rd position, and a keto group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The keto group at the 6th position can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-4,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate.
Reduction: Formation of 3-hydroxy-4,5-dichloro-6-hydroxy-1,6-dihydropyridine-2-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Similar structure but lacks the methyl ester group.
4,5-Dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine: Similar structure but lacks the carboxylate group.
Methyl 4,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the hydroxyl group at the 3rd position.
Uniqueness
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of both chlorine atoms and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various research applications .
Biological Activity
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 67643-25-8) is a compound of interest due to its potential biological activities. This article will explore its structure, synthesis, and various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound has the molecular formula C7H5Cl2NO4 and a molecular weight of approximately 238.02 g/mol. The compound features a pyridine ring with hydroxyl and carboxylate functional groups, contributing to its biological activities.
Property | Value |
---|---|
Molecular Formula | C7H5Cl2NO4 |
Molecular Weight | 238.02 g/mol |
CAS Number | 67643-25-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Precise details on the synthetic pathway are crucial for understanding its biological applications.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine derivatives have been tested against various bacterial strains. For instance, studies have shown that related compounds demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Methyl 4,5-dichloro... derivative | Staphylococcus aureus | 32 µg/mL |
Methyl 4,5-dichloro... derivative | Klebsiella pneumoniae | 64 µg/mL |
Anticancer Activity
The anticancer potential of methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine derivatives has also been explored. In vitro studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines. For example, a derivative exhibited significant inhibition in A549 human lung cancer cells with an IC50 value indicating effective concentration for half-maximal inhibition .
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
Methyl 4,5-dichloro... derivative | A549 (lung cancer) | 15 µM |
Methyl 4,5-dichloro... derivative | HeLa (cervical cancer) | 20 µM |
Case Studies
Several studies have focused on the biological activity of methyl 4,5-dichloro derivatives:
- Antimicrobial Efficacy : A study published in Antibiotics demonstrated that methyl derivatives showed potent activity against multidrug-resistant strains of bacteria . The results indicated that structural modifications could enhance efficacy.
- Cytotoxicity Studies : Research conducted on the cytotoxic effects of similar compounds revealed promising results against various cancer cell lines, suggesting potential for development as therapeutic agents .
Properties
Molecular Formula |
C7H5Cl2NO4 |
---|---|
Molecular Weight |
238.02 g/mol |
IUPAC Name |
methyl 4,5-dichloro-3-hydroxy-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H5Cl2NO4/c1-14-7(13)4-5(11)2(8)3(9)6(12)10-4/h11H,1H3,(H,10,12) |
InChI Key |
QABONEYRDWSGPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)O |
Origin of Product |
United States |
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